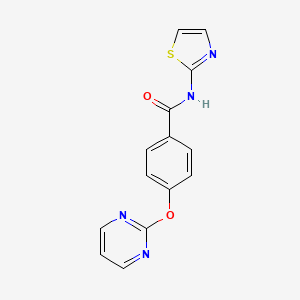

4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide involves multiple steps, including condensation reactions, and is designed to introduce specific functional groups that confer the desired biological activities. For instance, compounds with a pyrimidine-thiazole backbone have been synthesized to target specific biological pathways, demonstrating the significance of careful synthesis in achieving potent biochemical properties (Theoclitou et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is critical in determining their interaction with biological targets. Advanced techniques, such as X-ray crystallography and density functional theory (DFT) calculations, are used to analyze the bond lengths, angles, and overall geometry, which are essential for understanding the molecule's behavior in biological systems. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed using X-ray crystallography and DFT to elucidate its structure and electronic properties, indicating the importance of molecular structure in its biological activity (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. Investigations into non-covalent interactions, for example, reveal insights into the stability and reactivity of the compound, which are paramount for its biological efficacy. Studies have shown that hydrogen bonding and van der Waals interactions play a significant role in the stability of these molecules, affecting their biological activity and solubility (Zhang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase Inhibition

One area of research involves the synthesis and analysis of pyrimidine derivatives as inhibitors of cyclin-dependent kinase-2 (CDK2), an enzyme critical for cell cycle regulation. These studies have led to the development of compounds with potent inhibitory effects on CDK2, contributing insights into the design of anticancer therapies. For example, a study reported the synthesis, structure-activity relationships (SAR), and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, showing their potent inhibition of CDK2 and effects consistent with CDK2 and CDK9 inhibition in cellular models (Wang et al., 2004).

Histone Lysine Demethylase Inhibition

Another significant application is in the development of inhibitors targeting histone lysine demethylases (KDMs), enzymes involved in epigenetic regulation. Research on N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives has led to potent inhibitors of the JmjC domain-containing KDM4 and KDM5 subfamilies, highlighting the role of these compounds in modulating gene expression through epigenetic mechanisms (Bavetsias et al., 2016).

Anticancer Activity

In the search for novel anticancer agents, derivatives of 4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide have been explored for their ability to inhibit key proteins involved in cancer progression. For instance, the synthesis and evaluation of a kinesin spindle protein (KSP) inhibitor, AZD4877, demonstrated its potential as a clinical candidate for cancer treatment due to its ability to arrest cancer cells in mitosis, leading to cell death (Theoclitou et al., 2011).

Antioxidant Activity

Compounds incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, derived from the core structure of interest, have been synthesized and evaluated as antioxidants. This research has identified compounds with antioxidant activity comparable to ascorbic acid, offering potential therapeutic benefits in conditions characterized by oxidative stress (El‐Mekabaty, 2015).

Herbicidal Activity

Research into the agricultural applications of pyrimidine and thiazole derivatives has led to the development of compounds with selective herbicidal activity. These compounds provide insights into new strategies for controlling weed growth in crops, with potential implications for improving agricultural productivity (Liu & Shi, 2014).

Safety and Hazards

“4-(2-Pyrimidinyloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It’s harmful if swallowed or in contact with skin . It may cause skin irritation and serious eye irritation . It’s harmful if inhaled and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Eigenschaften

IUPAC Name |

4-pyrimidin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c19-12(18-14-17-8-9-21-14)10-2-4-11(5-3-10)20-13-15-6-1-7-16-13/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJZVXXZSFHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-pyrimidinyloxy)-N-1,3-thiazol-2-ylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)